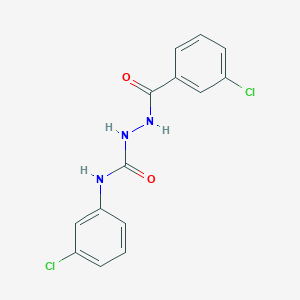
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile, also known as BPAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPAN is a derivative of acrylonitrile and is synthesized through a multistep process involving several chemical reactions.
Applications De Recherche Scientifique
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including as a fluorescent probe for detecting metal ions and as a precursor for the synthesis of other compounds. This compound has also been studied for its potential use in organic solar cells due to its high electron mobility.
Mécanisme D'action
The mechanism of action of 3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile is not well understood, but it is believed to act as a fluorescent probe for metal ions by binding to them and emitting light. This compound may also act as a photosensitizer, absorbing light and transferring energy to other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to human cells and may have potential as a therapeutic agent for certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high solubility in organic solvents and its ability to act as a fluorescent probe for metal ions. However, its synthesis method is complex and requires several chemical reactions, which may limit its use in some labs.
Orientations Futures
There are several future directions for 3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile research, including its use as a fluorescent probe for detecting metal ions in biological systems and its potential as a therapeutic agent for certain diseases. This compound may also have potential as a precursor for the synthesis of other compounds with various applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex, but it has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
3-(4-biphenylyl)-2-(4-nitrophenyl)acrylonitrile is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-nitrobenzaldehyde with malononitrile to produce 2-(4-nitrophenyl)acrylonitrile. The second step involves the reaction of 4-biphenylcarboxaldehyde with malononitrile to produce 3-(4-biphenylyl)-2-propenenitrile. Finally, these two compounds are reacted together in the presence of a base to produce this compound.
Propriétés
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-phenylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-15-20(19-10-12-21(13-11-19)23(24)25)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-14H/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUSBDYBAJSRZ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


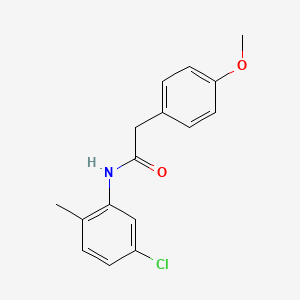

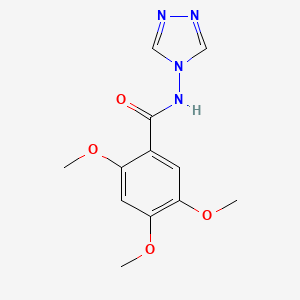
![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
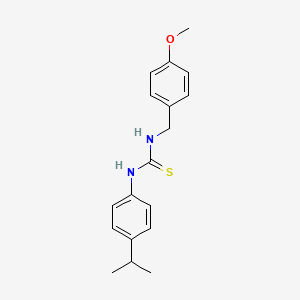

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
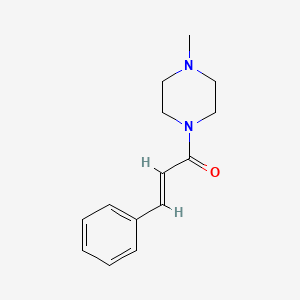

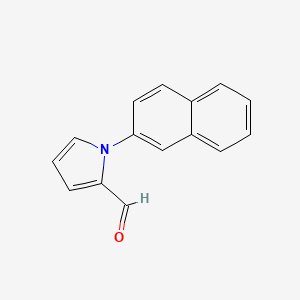
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
